molecular formula C22H20N2O5 B11468062 6-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione

6-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-5-(phenylcarbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11468062
M. Wt: 392.4 g/mol
InChI Key: GKXYCNSQKDHGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form a piperidinone intermediate. This intermediate is then methylated and subjected to further reactions with benzoyl chloride and other reagents to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BENZOYL-6-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

5-benzoyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C22H20N2O5/c1-23-17(13-18(25)14-9-11-16(29-3)12-10-14)19(21(27)24(2)22(23)28)20(26)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

GKXYCNSQKDHGSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.